2-甲氧基-5-(甲磺酰基)吡啶

描述

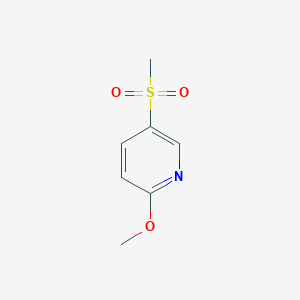

2-Methoxy-5-(methylsulfonyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methoxy and methylsulfonyl functional groups in 2-methoxy-5-(methylsulfonyl)pyridine are positioned at the 2nd and 5th positions of the pyridine ring, respectively. This compound is related to various research areas, including the synthesis of pharmaceuticals, the study of cyclooxygenase inhibitors, and the development of fluorophores for photophysical applications .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various chemical reactions and reagents. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be applied to the synthesis of related pyridine sulfones . Additionally, the synthesis of 2-chloromethyl-4-(methylsulfonyl)pyridine, an intermediate in the production of pharmaceuticals like Dexlansoprazole, has been achieved through a modified synthesis involving N-oxidation, one-pot synthesis, and chlorination steps, demonstrating the complexity and versatility of pyridine chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse, with various substituents affecting the overall properties of the molecule. For example, the crystal structures of certain pyridine derivatives have been reported, providing insights into their molecular conformations and intermolecular interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions. For instance, methyl 2-pyridinecarboxylate can be methylated or methoxylated under UV irradiation in methanol, indicating the reactivity of the pyridine ring at different positions depending on the reaction conditions . Furthermore, the reactivity of methylsulfinyl and methylsulfonyl groups in pyrimidine derivatives has been explored, which could provide insights into similar reactivity patterns in pyridine sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-(methylsulfonyl)pyridine and related compounds are influenced by their molecular structures. For example, the photophysical properties of methoxypyridine and morpholinopyridine compounds have been studied, revealing high fluorescence quantum yields in both solution and solid states, which are affected by substituent modifications . These properties are essential for the development of new materials and pharmaceuticals.

科学研究应用

荧光团开发

萩森等人的研究 (2019) 探索了 2-甲氧基和 2-吗啉代吡啶化合物的合成。这些化合物,包括甲氧基吡啶,在各种溶剂和固态中表现出高荧光量子产率,这使其在溶液和固态应用中都可能用作荧光团 (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019)。

合成应用

El-Nabi (2002) 的工作利用了与 2-甲氧基-5-(甲磺酰基)吡啶相关的 1-芳基-5-甲氧基吡咯酮来合成稠合杂环。这证明了其在构建复杂有机结构中的用途,这些结构在各种化学和药物合成中至关重要 (El-Nabi, 2002)。

晶体学和络合物形成

马等人 (2018) 研究了 2-甲氧基吡啶的甲基亚磺酰基衍生物的晶体结构。他们的研究提供了对这些化合物在材料科学和晶体学中的分子结构和潜在应用的见解 (Ma, Chen, Fan, Jia, & Zhang, 2018)。

放射化学合成

Kau、Krushinski 和 Robertson (1985) 讨论了盐酸 2-甲氧基-4-(甲亚磺酰基)苯基]-1H-咪唑并[4,5-c]吡啶的放射性标记形式的制备。这表明在放射化学研究和追踪生物系统中的机制中具有潜在应用 (Kau, Krushinski, & Robertson, 1985)。

绿色化学

Gilbile、Bhavani 和 Vyas (2017) 报告了 2-氯甲基-3-甲基-4-(甲磺酰基)吡啶合成的绿色指标评估。这突出了该化合物在开发环境可持续的化学工艺中的作用 (Gilbile, Bhavani, & Vyas, 2017)。

安全和危害

属性

IUPAC Name |

2-methoxy-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNAEADWDCOONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(methylsulfonyl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1282661.png)